BLL5 Maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BLL5 Maleate is a first-in-class selective PRMT5 inhibitor, blocking EBV-driven B lymphocyte transformation and survival while leaving normal B cells unaffected.

Scientific Research Applications

Crystalline Properties and Stability

Crystalline Salt Form Transitions and Stability

The crystalline salt forms of certain drugs can undergo transitions due to factors like temperature, humidity, and light exposure. For instance, the crystalline maleate salt of AZ3411 demonstrated phase transformations when stored under various conditions, indicating the importance of understanding the stability and physical properties of drug salts for development and storage. Form B of AZ3411 maleate was found to be the most chemically stable under tested conditions, showcasing the relevance of crystalline form selection in pharmaceutical sciences (Sigfridsson, Lindsjö, & Paulsson, 2019).

Biological Applications

Microbial Production of Maleate

Maleate, an unsaturated dicarboxylic acid, serves as a vital building block in several industries. Innovative biosynthetic pathways have been designed in Escherichia coli for the microbial production of maleate, demonstrating the utility of maleate in various applications and highlighting the potential for sustainable and efficient production methods (Sheng et al., 2021).

Material Science and Crystal Engineering

Synthesis and Characterization of Organic Nonlinear Optical Crystals

Bis-glycine maleate (BGM) crystals have been synthesized and characterized for their potential in nonlinear optical (NLO) applications. The crystal's high Vickers hardness number and comparable second harmonic generation efficiency to potassium dihydrogen phosphate suggest its utility in NLO applications (Balasubramanian, Murugakoothan, & Jayavel, 2010).

Stereochemistry-Controllable Copolyesters

The synthesis of stereochemistry-controllable poly(butylene maleate-co-butylene fumarate) copolyesters offers a versatile platform for introducing various functional groups. The control over cis-trans compositions enables tailoring of physical properties, expanding their potential for diverse applications, especially in biomedical materials (Yu et al., 2018).

Enzymatic and Molecular Studies

Catalytic Mechanism of Maleamate Amidohydrolase

The study of maleamate amidohydrolase from Bordetella bronchiseptica provides insights into the enzyme's structure and catalytic mechanism. Understanding this mechanism is crucial for grasping the bacterial degradation of N-heterocyclic compounds and the oxidative degradation pathway of nicotinate to fumarate (Kincaid et al., 2012).

properties

CAS RN |

880813-30-9 |

|---|---|

Product Name |

BLL5 Maleate |

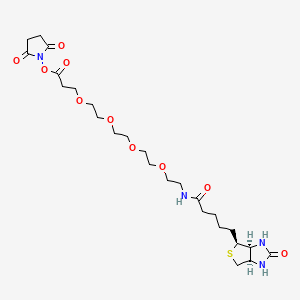

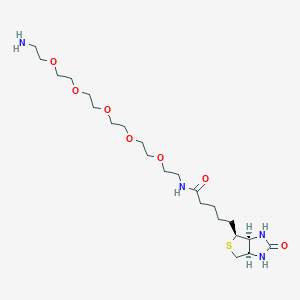

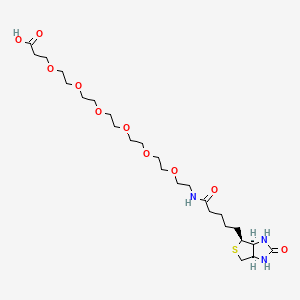

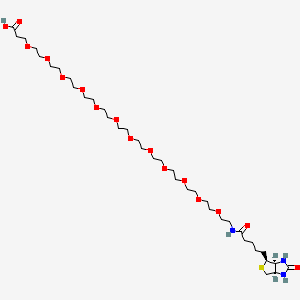

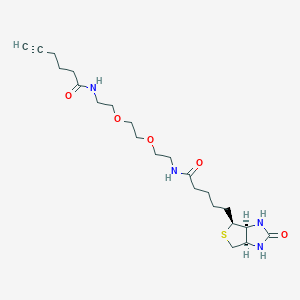

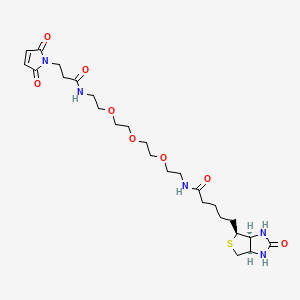

Molecular Formula |

C25H25N3O4 |

Molecular Weight |

431.492 |

IUPAC Name |

(9-Ethyl-9H-carbazol-3-ylmethyl)-pyridin-3-ylmethyl-amine maleate salt |

InChI |

InChI=1S/C21H21N3.C4H4O4/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17;5-3(6)1-2-4(7)8/h3-12,14,23H,2,13,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

UPOWXPNMGMFHGH-BTJKTKAUSA-N |

SMILES |

CCN1C2=C(C3=C1C=CC=C3)C=C(CNCC4=CC=CN=C4)C=C2.O=C(O)/C=C\C(O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

BLL5 Maleate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)

![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)